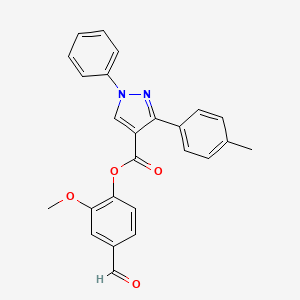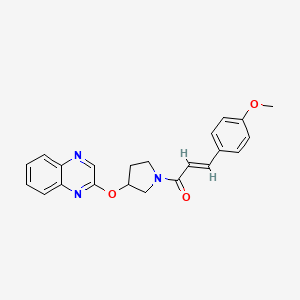
(E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of enone derivatives. This compound has been the focus of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one and its derivatives have been studied for their potential antimicrobial properties. Research by Ashok et al. (2014) focused on the synthesis of related compounds and their in vitro antibacterial and antifungal activities against strains like Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida metapsilosis, demonstrating good antimicrobial activity in some tested compounds (Ashok, D., Ganesh, A., Lakshmi, B. V., & Ravi, S., 2014). Similarly, Kumar et al. (2014) synthesized and tested various derivatives for antimicrobial activity, observing substantial activity against bacterial and fungal strains (Kumar, J., Chawla, G., Kumar, U., & Sahu, K., 2014).
Anticancer Properties
Another significant area of research is the compound's antiproliferative activities. For instance, Tseng et al. (2013) synthesized certain derivatives and evaluated them for their antiproliferative activities against lung cancers and breast cancers, identifying potential lead compounds for further development (Tseng, C., Chen, Y.-l., Hsu, C.-Y., Chen, T.-C., Cheng, C.-M., Tso, H.-C., Lu, Y.-J., & Tzeng, C., 2013). Huang et al. (2013) also explored the anti-proliferative activity of related compounds, demonstrating potent cytotoxic activity against cancer cell lines and suggesting their potential as antitumor agents (Huang, S.-M., Cheng, Y.-Y., Chen, M.-H., Huang, C.-H., Huang, L.-J., Hsu, M., Kuo, S., & Lee, K., 2013).
Electropolymerization and Sensor Applications
Additionally, Carbas et al. (2012) explored the electropolymerization of a new terthienyl-based polymer bearing pendant quinoxaline moieties for sensor applications. This research demonstrated the polymer's electrochromic behavior and sensitivity towards metal cations, particularly Fe3+ ions (Carbas, B., Kıvrak, A., Zora, M., & Önal, A., 2012).
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-17-9-6-16(7-10-17)8-11-22(26)25-13-12-18(15-25)28-21-14-23-19-4-2-3-5-20(19)24-21/h2-11,14,18H,12-13,15H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKHUGPDKHVVRK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-ethoxy-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2435498.png)


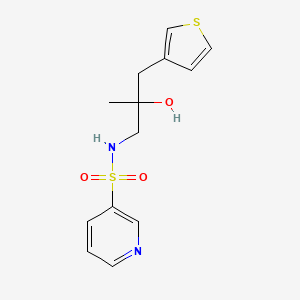
![N-benzyl-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2435506.png)
![3-(2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2435507.png)
![3-amino-6-(4-pyridinyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2435509.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435511.png)
![2-(3,5-dimethoxybenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2435514.png)
![N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2435515.png)
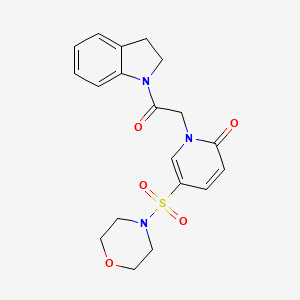
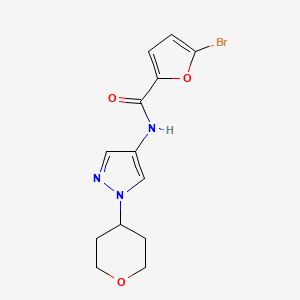
![N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2435518.png)
